![molecular formula C11H6Cl2O2 B188035 5-(3,4-Dichlorophenyl)-2-furaldehyde CAS No. 52130-34-4](/img/structure/B188035.png)
5-(3,4-Dichlorophenyl)-2-furaldehyde
Overview
Description
5-(3,4-Dichlorophenyl)-2-furaldehyde, also known as 5-(3,4-Dichlorophenyl)furfural, is a chemical compound with the empirical formula C11H6Cl2O2 . It has a molecular weight of 241.07 .
Molecular Structure Analysis
The molecular structure of 5-(3,4-Dichlorophenyl)-2-furaldehyde can be represented by the SMILES string [H]C(=O)c1ccc(o1)-c2ccc(Cl)c(Cl)c2 . This indicates that the compound contains a furfural group attached to a 3,4-dichlorophenyl group .Chemical Reactions Analysis
While specific chemical reactions involving 5-(3,4-Dichlorophenyl)-2-furaldehyde are not available, it’s worth noting that similar compounds can participate in Suzuki–Miyaura cross-coupling reactions . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
5-(3,4-Dichlorophenyl)-2-furaldehyde is a solid compound with a melting point of 140-143 °C . It has a molecular weight of 241.07 and its empirical formula is C11H6Cl2O2 .Scientific Research Applications
Antimicrobial Properties
One of the applications of 5-(3,4-dichlorophenyl)furan-2-carbaldehyde is in the design and synthesis of novel furan-derived chalcones with antimicrobial properties. These compounds have been studied for their potential use as antibiotics, showing promise in combating various bacterial infections .
Cytotoxic Effects
Another application is in the investigation of cytotoxic effects toward lung carcinoma. Chalcones derived from this compound have been tested and shown different levels of cytotoxicity, which is significant for cancer research .
Urease Inhibition
The compound has also been reported to display good urease inhibition activity. This is particularly relevant in the development of treatments for diseases caused by urease-producing bacteria .
Synthetic Chemistry
In synthetic chemistry, 5-(3,4-dichlorophenyl)furan-2-carbaldehyde serves as a precursor for various chemical reactions and syntheses, contributing to the development of new chemical entities with potential therapeutic applications .
Antiviral Activity
There is also research into the antiviral activity of derivatives of this compound. While specific details are not provided in the search results, this suggests a potential application in developing antiviral medications .
Safety and Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
5-(3,4-dichlorophenyl)furan-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O2/c12-9-3-1-7(5-10(9)13)11-4-2-8(6-14)15-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQLTDROSWBPGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347079 | |
Record name | 5-(3,4-Dichlorophenyl)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52130-34-4 | |
Record name | 5-(3,4-Dichlorophenyl)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(3,4-Dichlorophenyl)furfural | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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